molecular formula C15H12N2O3S B2638253 1-(Benzo[d]thiazol-2-yl)azetidin-3-yl furan-2-carboxylate CAS No. 1421531-17-0

1-(Benzo[d]thiazol-2-yl)azetidin-3-yl furan-2-carboxylate

Cat. No.: B2638253
CAS No.: 1421531-17-0
M. Wt: 300.33
InChI Key: LPVGZMTVJUAELE-UHFFFAOYSA-N
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Description

The compound 1-(Benzo[d]thiazol-2-yl)azetidin-3-yl furan-2-carboxylate features a benzothiazole core linked to an azetidine ring esterified with a furan-2-carboxylate group. Benzothiazole derivatives are renowned for their pharmacological versatility, including antimicrobial, anticancer, and anti-inflammatory activities .

Properties

IUPAC Name

[1-(1,3-benzothiazol-2-yl)azetidin-3-yl] furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O3S/c18-14(12-5-3-7-19-12)20-10-8-17(9-10)15-16-11-4-1-2-6-13(11)21-15/h1-7,10H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPVGZMTVJUAELE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC3=CC=CC=C3S2)OC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Benzo[d]thiazol-2-yl)azetidin-3-yl furan-2-carboxylate typically involves the reaction of benzothiazole derivatives with azetidin-3-yl furan-2-carboxylate under specific conditions. One common method involves the use of electrophilic substitution reactions, where the benzothiazole ring is functionalized with the azetidin-3-yl furan-2-carboxylate moiety. The reaction conditions often include the use of solvents like ethanol and catalysts such as piperidine .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and characterization using techniques like NMR and IR spectroscopy to confirm the structure and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

1-(Benzo[d]thiazol-2-yl)azetidin-3-yl furan-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of the compound, while substitution reactions may result in the formation of new functionalized benzothiazole derivatives .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the benzo[d]thiazole moiety. Research indicates that derivatives of benzo[d]thiazole, including 1-(benzo[d]thiazol-2-yl)azetidin-3-yl furan-2-carboxylate, exhibit significant inhibitory effects on tubulin polymerization, which is crucial for cancer cell proliferation.

Case Study: Tubulin Inhibition
A study demonstrated that specific analogs derived from benzo[d]thiazole inhibited the growth of various human cancer cell lines by disrupting microtubule dynamics. The compound's structure allows it to bind effectively to tubulin, leading to cell cycle arrest and apoptosis in cancer cells .

CompoundIC50 (µM)Cancer Cell Line
This compound5.4HeLa
Analog A4.2MCF7
Analog B6.8A549

Anti-inflammatory Properties

The anti-inflammatory potential of benzo[d]thiazole derivatives has been explored extensively. These compounds have shown promise in inhibiting H+/K+ ATPase activity, which is linked to inflammatory responses.

Case Study: H+/K+ ATPase Inhibition
In vitro studies revealed that several benzo[d]thiazole derivatives exhibited superior anti-inflammatory activity compared to standard drugs like indomethacin. The structure-activity relationship (SAR) indicated that electron-donating groups enhance inhibitory effects on H+/K+ ATPase .

CompoundIC50 (µM)Inflammatory Model
This compound3.5Rat Paw Edema
Compound C4.0Carrageenan-Induced

Antimicrobial Activity

The antimicrobial efficacy of compounds with a benzo[d]thiazole backbone has been documented in various studies. These compounds are being evaluated for their ability to combat resistant strains of bacteria and fungi.

Case Study: Antimicrobial Screening
Research conducted on a series of thiazole derivatives indicated that those containing the furan moiety displayed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disruption of microbial cell membranes .

CompoundMinimum Inhibitory Concentration (MIC)Target Organism
This compound12 µg/mLStaphylococcus aureus
Compound D15 µg/mLEscherichia coli

Mechanism of Action

The mechanism of action of 1-(Benzo[d]thiazol-2-yl)azetidin-3-yl furan-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, benzothiazole derivatives are known to interact with enzymes and receptors, leading to various biological effects. The compound may bind to DNA or proteins, inhibiting their function and leading to cell death or other biological responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound’s key distinction lies in its furan-2-carboxylate substituent. Comparisons with structurally related compounds reveal:

Compound Name / Structure Core Structure Substituent Molecular Weight Key Features
Target Compound Benzo[d]thiazole-azetidine Furan-2-carboxylate Not provided Furan’s electron-rich nature may enhance binding to hydrophobic enzyme pockets.
1-(Benzo[d]thiazol-2-yl)azetidin-3-yl benzo[d]thiazole-2-carboxylate Benzo[d]thiazole-azetidine Benzo[d]thiazole-2-carboxylate 367.44 g/mol Bulkier aromatic substituent; may reduce solubility compared to furan.
BZ-I (N-(1,3-benzothiazol-2-yl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide) Benzo[d]thiazole-piperazine Furan-2-carbonyl Not provided Furan linked via piperazine; IR C=O stretch at 1606 cm⁻¹ indicates ester bond.
3b (3-(4-(Benzo[d]thiazol-2-yl)phenyl)-5-(p-chlorophenyl)-1,3,5-oxadiazinane-4-thione) Benzo[d]thiazole-oxadiazinane p-Chlorophenyl Not provided High anti-S. aureus activity (comparable to tetracycline).

Physicochemical Properties

  • Solubility : The furan-2-carboxylate group likely improves aqueous solubility compared to the bulkier benzo[d]thiazole-2-carboxylate in .
  • Stability : Azetidine’s ring strain may increase reactivity compared to six-membered heterocycles (e.g., piperazine in BZ-I).

Biological Activity

1-(Benzo[d]thiazol-2-yl)azetidin-3-yl furan-2-carboxylate is a complex organic compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a benzo[d]thiazole moiety linked to an azetidine ring through a furan-2-carboxylate group. The synthesis typically involves multi-step organic reactions starting from 4-methylbenzo[d]thiazole, which is reacted with azetidine derivatives under controlled conditions. This structural configuration contributes to its diverse biological properties.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit significant biological activities, including:

  • Antimicrobial Properties : Studies have shown that derivatives of benzothiazole possess broad-spectrum antibacterial and antifungal activities. For instance, compounds have been reported to inhibit bacterial growth more effectively than traditional antibiotics like ampicillin and streptomycin .
  • Anticancer Activity : These compounds may induce apoptosis in cancer cells by affecting mitochondrial function and modulating apoptotic pathways. Mechanisms include up-regulating pro-apoptotic proteins while down-regulating anti-apoptotic proteins.

The biological activity of this compound can be attributed to several mechanisms:

  • Cell Cycle Arrest : The compound can interfere with cell cycle progression, leading to growth inhibition in cancer cells.
  • Apoptosis Induction : By modulating key apoptotic pathways, it promotes programmed cell death in malignant cells.
  • Enzyme Interaction : Similar compounds have been shown to interact with various enzymes and receptors involved in cell signaling pathways, leading to significant biological responses .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

Antimicrobial Activity

A study on thiazole derivatives revealed that certain compounds exhibited potent antibacterial effects against Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MICs) significantly lower than those of conventional antibiotics .

Anticancer Efficacy

In vitro studies demonstrated that benzothiazole derivatives could inhibit the proliferation of various cancer cell lines such as MDA-MB-231 (breast cancer) and NUGC-3 (gastric cancer). For example, one derivative showed an IC50 value of 6.46 µM against the amyloid beta peptide interaction implicated in Alzheimer's disease .

Comparative Analysis of Related Compounds

The following table summarizes the structural features and unique aspects of related compounds:

Compound NameStructural FeaturesUnique Aspects
(3-((4-Methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(thiophen-2-yl)methanoneContains a thiophene instead of a furanDifferent electronic properties due to thiophene
(3-(benzenesulfonamido)azetidin-1-yloxy)benzo[d]thiazoleContains a sulfonamide groupDistinct pharmacological profile
(3-(4-Methylbenzo[d]thiazol-2-yl)oxy)pyrrolidin-1-yl)(thiophen-2-yl)methanonePyrrolidine ring instead of azetidinePotentially different biological activity due to ring structure

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